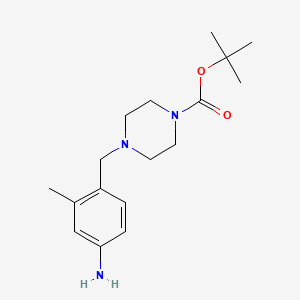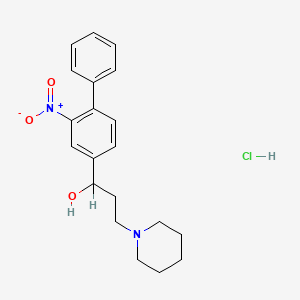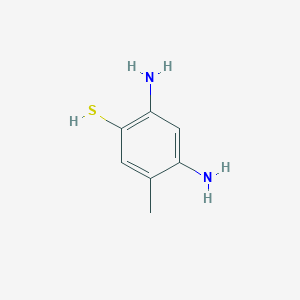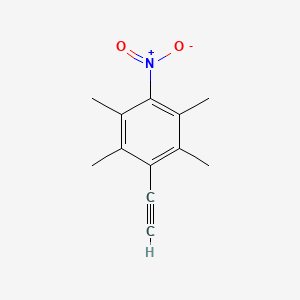
1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene is an organic compound with the molecular formula C12H13NO2 It is a derivative of benzene, featuring an ethynyl group, four methyl groups, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-ethynyl-2,3,5,6-tetramethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the ethynyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 1-ethynyl-2,3,5,6-tetramethyl-4-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The ethynyl group can participate in cycloaddition reactions, forming covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 1-Ethynyl-4-nitrobenzene
- 1-Ethynyl-2,3,5,6-tetramethylbenzene
- 4-Ethynylanisole
- 4-Ethynyl-α,α,α-trifluorotoluene
Comparison: 1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene is unique due to the presence of both the ethynyl and nitro groups, which confer distinct reactivity and properties. Compared to 1-Ethynyl-4-nitrobenzene, the tetramethyl substitution increases steric hindrance, affecting its reactivity and interaction with other molecules. The presence of multiple methyl groups also enhances its lipophilicity, influencing its solubility and biological activity .
Propriétés
Numéro CAS |
827319-19-7 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
1-ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene |
InChI |
InChI=1S/C12H13NO2/c1-6-11-7(2)9(4)12(13(14)15)10(5)8(11)3/h1H,2-5H3 |
Clé InChI |
DWNJODSRAWDQGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C#C)C)C)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Hydroxyethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13957893.png)
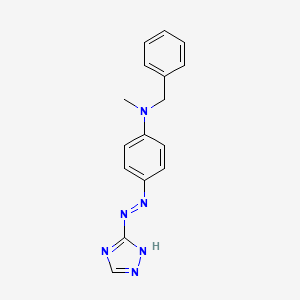
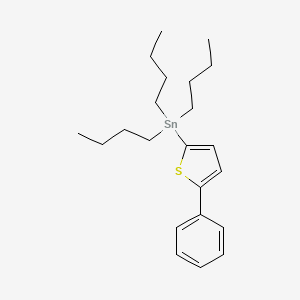

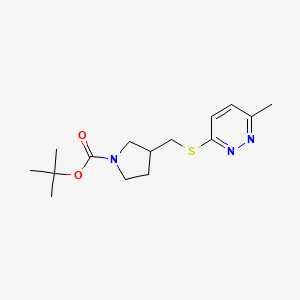
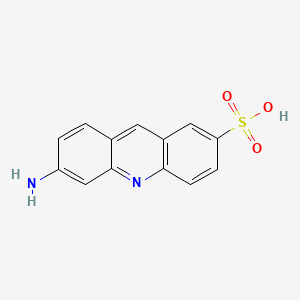
![3-Methylcyclohepta[b]pyrrole-2,8(1H,3H)-dione](/img/structure/B13957942.png)



![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B13957961.png)
